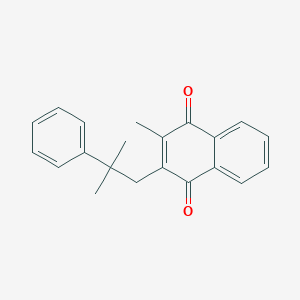![molecular formula C15H12O4 B14415557 Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)
Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate is a chemical compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by its unique structure, which includes a chromene core fused with a benzene ring and a carboxylate ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of salicylaldehyde derivatives with malonates in the presence of a base, followed by esterification. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and phase-transfer agents may also be employed to improve efficiency.
化学反应分析
Types of Reactions
Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reagents and conditions used.
科学研究应用
Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
- Methyl 2-oxo-2H-chromene-3-carboxylate
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- 7-Hydroxycoumarin-3-carboxylic acid
Uniqueness
Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate is unique due to its fused benzene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chromene derivatives and contributes to its specific reactivity and biological activities.
属性
分子式 |
C15H12O4 |
|---|---|
分子量 |
256.25 g/mol |
IUPAC 名称 |
methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate |
InChI |
InChI=1S/C15H12O4/c1-18-14(16)12-8-10-7-6-9-4-2-3-5-11(9)13(10)19-15(12)17/h2-5,8H,6-7H2,1H3 |
InChI 键 |
IQBVXJVVLPONOB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C3=CC=CC=C3CC2)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


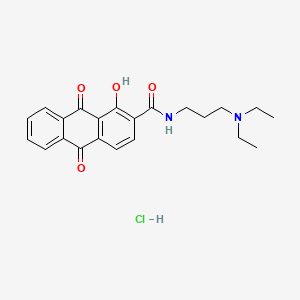
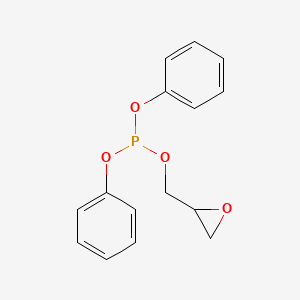
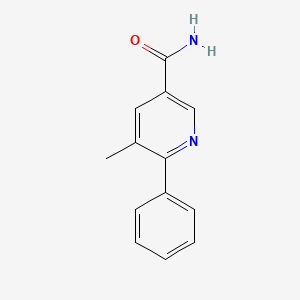
![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)


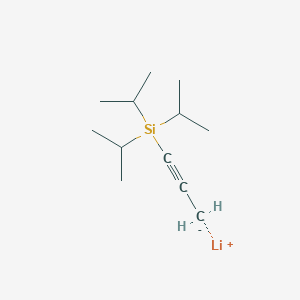

![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)
![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)
